PF 04449613 - 1236858-52-8

PF 04449613

Catalog Number: EVT-254626
CAS Number: 1236858-52-8
Molecular Formula: C21H25N5O3
Molecular Weight: 395.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-04449913 is an oral inhibitor targeting the Hedgehog (Hh) signaling pathway, which plays a crucial role in the regulation of cell differentiation, tissue patterning, and stem cell maintenance. Aberrant activation of this pathway has been implicated in the pathogenesis of various malignancies, including solid tumors and hematologic cancers. The development of PF-04449913 represents a significant advancement in the therapeutic targeting of the Hh pathway, offering potential benefits for patients with advanced cancers that are refractory to conventional treatments126.

Mechanism of Action

PF-04449913 functions by selectively inhibiting Smoothened (SMO), a membrane protein that is a key component of the Hh signaling pathway. By binding to SMO, PF-04449913 effectively blocks the transmission of Hh pathway signals, which is essential for the maintenance of cancer stem cells in several hematologic malignancies. This inhibition can lead to a reduction in the leukemic stem cell (LSC) burden, as evidenced by preclinical models, and may result in decreased tumor proliferation and metastasis23. Additionally, PF-04449913 has been shown to modulate the expression of GLI1, a downstream effector of the Hh pathway, indicating effective pathway suppression at the doses tested1.

Applications in Various Fields

Oncology

In the field of oncology, PF-04449913 has been evaluated in patients with advanced solid tumors and select hematologic malignancies. Phase I studies have determined the maximum tolerated dose (MTD) and have provided insights into the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the drug. In solid tumors, PF-04449913 was generally well tolerated, with the most common treatment-related adverse events being mild to moderate in severity. Although no complete or partial responses were observed, stable disease was achieved in a significant proportion of patients, with some experiencing prolonged disease stabilization1.

In hematologic malignancies, PF-04449913 showed early signs of efficacy, with some patients achieving complete remission, significant reductions in bone marrow blast counts, and stable disease. The drug was safe and well tolerated across all hematologic diseases studied, with treatment-related adverse events such as dysgeusia and alopecia observed at multiple dose levels. The pharmacokinetics of PF-04449913 supported once-daily dosing, and the drug demonstrated potential for improving the quality of life in patients with aggressive malignancies2.

Cardiovascular Research

Beyond oncology, PF-04449913 has been investigated for its positive inotropic effects in cardiovascular research. In rat models, the drug significantly improved cardiac output, stroke volume, and ejection fraction, suggesting a potential application in the treatment of heart failure. The underlying mechanism involves the enhancement of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) activity, leading to increased amplitude of SR Ca2+ transients and decreased SR Ca2+ leak rate via ryanodine receptor 2 (RyR2)4.

Colorectal Cancer

PF-04449913 has also been studied for its anti-tumor properties in colorectal cancer. The drug reduced cell viability, migration, and invasion in colorectal cancer cell lines and demonstrated antitumor effects in vivo. The mechanism of action is proposed to involve the blockade of the ERK/p65 signaling pathway and subsequent repression of MMP9 expression, which is associated with tumor metastasis5.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and potential drug interactions of PF-04449913 is crucial for its clinical application. Studies have shown that the plasma exposure of PF-04449913 is increased when co-administered with ketoconazole, a strong CYP3A4 inhibitor commonly used as an antifungal agent. Additionally, the effect of food on PF-04449913 plasma pharmacokinetics has been evaluated, indicating that the drug can be administered with or without food without significant clinical impact8.

Properties

CAS Number

1236858-52-8

Product Name

PF 04449613

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C21H25N5O3

Molecular Weight

395.463

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)

InChI Key

WEDCMPMDOVEMSV-CQSZACIVSA-N

SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Synonyms

Alternative Name: PF 9613

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.